2-(4,8-dioxo-1,3-dioxa-6-aza-2-strontacyclooctan-6-yl)-5,9-dioxo-4H,5H,9H-thieno[2,3-e]1,3-dioxa-2-strontacyclooctane-3-carbonitrile
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The underlying pathogenesis of osteperosis involves an imbalance between bone resorption and bone formation. Osteoclasts are a kind of differentiated or specialized bone cell that breaks down bone tissue while osteoblasts are another set of differentiated bone cells that synthesize and rebuild bone tissue. When osteoclasts degrade bone tissue faster than the osteoblasts are capable of rebuilding the bone tissue, low or inadequate bone mass density and osteoperosis can resula One of the mechanisms with which strontium ranelate is thought to act is its functionality as an agonist of the extracellular calcium sensing receptors (CaSRs) of osteoblasts and osteoclasts. Ordinary interaction between calcium 2+ divalent cations with mature osteoclast CaSRs is known to induce osteoclast apoptosis. Subsequently, strontium 2+ divalent cations from strontium ranelate use can also bind CaSRs on osteoclasts to induce their apoptosis because of the strontium 2+ cation's close resemeblance to calcium 2+. Contact between extracelluar calcium 2+ and osteoclast CaSRs stimulates the phospholipase C (PLC) dependant breakdown of phosphatidylinositol 4,5-biphosphate (PIP2) into the two secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Whereas the calcium-CaSRs interaction then performs IP3 Adependent translocation of nuclear factor NF-kB from the cytoplasm to the nucleus in mature osteoclasts, strontium-CaSRs interactions involves a DAG-PKC beta II (protein kinase C beta II) signalling pathway for translocating NF-kB from the cytoplasm to the nucleus in an IP3-independent manner. Although the calcium 2+ and strontium 2+ mediated signalling pathways are different, both CaSR interactions induce osteoclast apoptosis and are in fact capable of potentiating each other, leading to enhanced osteoclast apoptosis and decreased bone tissue degradation. At the same time, given the similarity between the calcium 2+ and strontium 2+ cations, strontium 2+ cations from strontium ranelate are seemingly also able to act as an agonist and stimulate the CaSRs on osteoblasts, possibly in tandem with various local osteoblast stimulatory growth factors like transforming growth factor β (TGF β) and/or bone morphogenetic proteins (BMPs), to stimulate cyclic D genes and early oncogenes like c-fos and egr-1 that can mediate the mitogenesis and proliferation of new or more osteoblasts. Moreover, although the involvement of the PLC mediated pathway may be a part of the signalling mechanism in osteoblasts following the stimulation of their CaSRs, this has not yet been fully elucidated. Furthermore, strontium ranelate is also thought to be capable of stimulating osteoblasts to enhance the expression of osteoprotegerin while also concurrently reducing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells. As osteoprotegerin can competitively bind to RANKL as a decoy receptor, which can prevent RANKL from binding to RANK, which is an activity that facilitates the signaling pathway for the differentiation and activaiton of osteoclasts. The subsequent net effect of these actions ultiamtely results in decreased osteoclastogenesis. Moreover, bone biopsies obtained from patients treated with stronatium ranelate in clinical study reveal improvements in intrinsic bone tissue quality and microarchitecutre in ostepoerosis as evidenced by increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness associated with a shift in trabecular structure from rod to plate like configurations compared with control patients. Additionally, strontium from administered strontium ranelate is absorbed onto the crystal surface of treated bones and only slightly substitiutes for calcium in the apatite crystal of newly formed bone. As a result, there is an increased X-ray absorption of strontium as compared to calcium, which can lead to an amplification of bone mineral density (BMD) measurement by dual-proton X-ray absorptiometry. In essence, although strontium ranelate use can increase BMD some of the observations may be overestimations due to skeletal accretion of strontium in strontium ranelate treated patients. Having the ability to both generate more osetoblasts and decrease the number of osteoclasts gives strontium ranelate an apparent dual mechanism of action when used to treat osteoperosis. |
|---|---|
CAS No. |
135459-87-9 |
Molecular Formula |
C12H10N2O8SSr |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O8S.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22); |
InChI Key |
SKKLLKBVXKVYLE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.[Sr] |
Appearance |
Solid powder |
Other CAS No. |
135459-87-9 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt protelos S 12911 S-12911 S12911 S12911-0 S12911-2 S12911-5 strontium ranelate |
Origin of Product |
United States |
Mechanistic Investigations of Strontium Ranelate
Cellular Mechanisms of Action on Osteoclasts
Modulation of Osteoclastogenesis Regulatory Pathways
Strontium ranelate influences osteoclastogenesis, the process of osteoclast formation, primarily by modulating key signaling molecules involved in bone resorption.
Strontium ranelate has been shown to suppress the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a crucial cytokine that promotes osteoclast differentiation and activity revistadeosteoporosisymetabolismomineral.comoup.comnih.govpatsnap.comoup.com. Studies using human primary osteoblasts have demonstrated that strontium ranelate increases the messenger RNA (mRNA) and protein levels of osteoprotegerin (OPG), while simultaneously decreasing RANKL mRNA and protein expression nih.govoup.comviamedica.plresearchgate.net. This modulation of the OPG/RANKL ratio is significant because OPG acts as a decoy receptor for RANKL, preventing RANKL from binding to its receptor (RANK) on osteoclast precursors and thus inhibiting osteoclast formation and activity oup.comoup.com.
For instance, concentrations of strontium ranelate as low as 0.1 mM have been shown to reduce RANKL mRNA expression to approximately 20% of control values in human primary osteoblasts nih.gov. This down-regulation of RANKL expression by strontium ranelate leads to a similar decrease in cell-associated RANKL protein nih.gov. The ability of strontium ranelate to modulate these cytokines suggests its capacity to down-regulate osteoclastogenesis through an indirect stimulation of osteoblasts nih.gov.
The following table summarizes the observed effects of strontium ranelate on OPG and RANKL expression:
| Target Molecule | Effect of Strontium Ranelate | Reference |
| OPG mRNA | Increased | revistadeosteoporosisymetabolismomineral.comnih.govoup.com |
| OPG Protein | Increased | nih.gov |
| RANKL mRNA | Suppressed/Decreased | revistadeosteoporosisymetabolismomineral.comnih.govoup.com |
| RANKL Protein | Suppressed/Decreased | nih.gov |
Molecular Signaling Pathways
Strontium ranelate exerts its effects through various molecular signaling pathways, with the extracellular calcium-sensing receptor (CaSR) playing a prominent role.
The extracellular calcium-sensing receptor (CaSR) is a G-protein coupled receptor expressed in various bone cells, including osteoblasts and osteoclasts, and plays a role in regulating their proliferation, differentiation, and apoptosis nih.govfrontiersin.org. Strontium ranelate is believed to exert many of its effects, at least in part, by activating CaSR revistadeosteoporosisymetabolismomineral.comoup.comnih.govviamedica.plresearchgate.netnih.govfrontiersin.orgthieme-connect.comdrugbank.comnih.govfrontiersin.orgcapes.gov.br.
Strontium ions (Sr²⁺), a component of strontium ranelate, act as agonists of the extracellular CaSR oup.comnih.govthieme-connect.comdrugbank.comfrontiersin.orgcapes.gov.brresearchgate.netcapes.gov.brresearchgate.net. While strontium ions have a lower affinity for CaSR compared to calcium ions (Ca²⁺), they function as full agonists, with an efficacy comparable to that of Ca²⁺ frontiersin.orgresearchgate.netcapes.gov.brresearchgate.net. This agonistic activity initiates a series of signal relay processes within the cells researchgate.netresearchgate.net. For example, both strontium ranelate and strontium chloride have been shown to dose-dependently stimulate the phosphorylation of extracellular signal-regulated kinase (ERK) in cells expressing human CaSR thieme-connect.comnih.gov.
Activation of CaSR by strontium ranelate is significantly involved in promoting osteoblast replication and differentiation revistadeosteoporosisymetabolismomineral.comoup.comnih.govviamedica.plresearchgate.netnih.govfrontiersin.orgthieme-connect.comnih.govunige.ch. Studies have shown that strontium ranelate stimulates osteoblast replication and differentiation, and this effect is suppressed when CaSR is partially silenced, indicating the receptor's significant involvement revistadeosteoporosisymetabolismomineral.comnih.gov. Strontium ranelate increases the mRNA expression of osteocalcin (B1147995) and bone morphogenetic protein-2, as well as promoting mineralization and proliferation of osteoblastic cells thieme-connect.comnih.gov. Pretreatment with a CaSR inhibitor, NPS2390, has been shown to largely antagonize strontium ranelate-induced mineralization and proliferation of osteoblastic cells, further confirming the role of CaSR thieme-connect.comnih.gov.
The activation of CaSR by strontium ions can lead to downstream signaling pathways such as ERK1/2, which are involved in increased cell replication nih.govthieme-connect.comnih.gov. Strontium ranelate also activates the Akt pro-survival pathway in osteoblasts, contributing to its anti-apoptotic effects nih.gov.
Beyond its effects on osteoblasts, CaSR activation by strontium ions also plays a role in modulating osteoclast activity, specifically by inducing osteoclast apoptosis nih.govfrontiersin.orgdrugbank.comnih.govresearchgate.netresearchgate.net. Strontium ions dose-dependently stimulate the apoptosis of mature osteoclasts, and this effect is mediated by the CaSR nih.gov. The CaSR activation by strontium ions stimulates a phospholipase C-dependent signaling pathway and nuclear translocation of NF-κB, leading to osteoclast apoptosis nih.gov. Interestingly, while both strontium and calcium ions can induce osteoclast apoptosis via CaSR, their intracellular signaling pathways differ in certain respects, allowing strontium ions to potentiate calcium-induced osteoclast apoptosis nih.gov.
The following table summarizes the effects of strontium ranelate and strontium ions on CaSR and associated cellular processes:
| Target/Process | Effect of Strontium Ranelate/Ions | Key Mechanism/Pathway | Reference |
| CaSR Activation | Agonistic activity | Strontium ions act as full agonists, stimulating CaSR. | oup.comnih.govthieme-connect.comdrugbank.comfrontiersin.orgcapes.gov.brresearchgate.netcapes.gov.brresearchgate.net |
| Osteoblast Proliferation & Differentiation | Increased | CaSR activation leads to increased cell replication, differentiation, and mineralization; involvement of ERK1/2, Akt, and PGE2 production. | revistadeosteoporosisymetabolismomineral.comoup.comnih.govviamedica.plresearchgate.netnih.govfrontiersin.orgthieme-connect.comnih.govunige.ch |
| Osteoclast Apoptosis | Increased | CaSR-mediated stimulation of phospholipase C-dependent signaling and nuclear translocation of NF-κB. Strontium ions can potentiate calcium-induced osteoclast apoptosis. | nih.govfrontiersin.orgdrugbank.comnih.govresearchgate.netresearchgate.net |
Other Cation-Sensing Receptors
The primary molecular target for strontium ranelate's action on bone cells is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor expressed on the surface of osteoblasts and osteoclasts americanelements.comfishersci.comnih.govidrblab.netuni.lunih.govnih.gov. Strontium ions (Sr²⁺), due to their physical and chemical similarity to calcium ions (Ca²⁺), can act as agonists for the CaSR, albeit with a lower affinity than Ca²⁺ idrblab.netuni.lunih.govnih.gov. Activation of CaSR by strontium ranelate is crucial for mediating its anabolic actions on bone, including osteoblast proliferation and osteoclast apoptosis americanelements.comfishersci.comidrblab.netnih.govnih.govnih.gov.
Beyond the CaSR, research indicates the involvement of other cation-sensing mechanisms that contribute to strontium ranelate's effects. Studies in CaSR-null mice have suggested the existence of an additional cation-sensing mechanism, distinct from CaSR, that is involved in activating osteoblast replication americanelements.com. Furthermore, Fibroblast Growth Factor Receptors (FGFRs) have been identified as a novel cation-sensing mechanism through which strontium ranelate stimulates osteoblastic cell growth uni.luwikipedia.org. Strontium ranelate induces rapid activation of FGFR signaling pathways, including Phospholipase Cγ (PLCγ), FRS2, Akt, ERK1/2, and p38 uni.luwikipedia.org. This FGFR-dependent stimulation of osteogenic cell growth has also been observed with other cations, suggesting a broader role for FGFRs in cation sensing in osteoblasts uni.luwikipedia.org. Another potential orphan receptor, GPRC6A, similar to CaSR, has also been implicated in mediating some of strontium's effects, particularly in activating ERK1/2 nih.gov.
Intracellular Signaling Cascades
Strontium ranelate activates a multitude of intracellular signaling pathways in bone cells, contributing to its multifaceted effects on bone metabolism nih.govidrblab.net. These pathways are critical for regulating cell proliferation, differentiation, and survival in osteoblasts and osteoclasts.
Phospholipase Cβ and Inositol 1,4,5-triphosphate (IP3) Pathways
Activation of the CaSR by strontium ranelate in osteoclasts and osteoblasts leads to the production of Phospholipase Cβ (PLCβ) nih.govidrblab.netnih.gov. PLCβ is an enzyme that hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: Diacylglycerol (DAG) and Inositol 1,4,5-triphosphate (IP3) nih.govidrblab.netnih.govcdutcm.edu.cn. The increase in intracellular IP3 concentration is a key event in this pathway nih.govidrblab.netnih.govcdutcm.edu.cn.
Release of Intracellular Ca2+
The elevated levels of Inositol 1,4,5-triphosphate (IP3) in the cytoplasm bind to IP3 receptors, which are ligand-gated calcium channels located on the endoplasmic reticulum (ER) nih.govcdutcm.edu.cntcmsp-e.comrxnfinder.org. This binding triggers the release of stored calcium ions from the ER into the cytosol, leading to a rapid and sustained increase in intracellular Ca²⁺ concentration ([Ca²⁺]c) nih.govcdutcm.edu.cntcmsp-e.comrxnfinder.org. This increase in intracellular calcium is a critical step in downstream signaling events that influence various cellular responses in bone cells nih.govuni.lucdutcm.edu.cntcmsp-e.comrxnfinder.org.
Mitogen-Activated Protein Kinases (MAPK) Activation (ERK1/2, p38)
Strontium ranelate is known to activate Mitogen-Activated Protein Kinases (MAPK), specifically Extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK americanelements.comnih.govnih.govnih.govuni.luwikipedia.orgidrblab.netlipidmaps.orguni.luguidetopharmacology.orgnih.gov. This activation, particularly of ERK1/2, is crucial for osteoblastic cell replication and differentiation idrblab.netnih.govlipidmaps.orguni.lu. Strontium enhances the Ras/MAPK signal, which leads to the phosphorylation and increased transcriptional activity of Runx2 in pre-osteoblasts nih.gov. This, in turn, promotes osteoblast differentiation and increases the expression of osteogenesis markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and bone gamma-carboxyglutamate (B555490) protein (BGP), indicating enhanced osteoblastic activity and mineralization nih.govnih.gov.
While calcium rapidly activates ERK1/2, strontium ranelate exhibits a delayed activation of ERK, Protein Kinase C (PKC), and Protein Kinase D (PKD) lipidmaps.orgguidetopharmacology.org. This sustained activation of ERK1/2 by strontium is considered more important for osteoblastic replication than acute activation. Furthermore, strontium ranelate and calcium chloride can transiently activate p38 MAPK in certain cell types, and functional analyses suggest that p38 plays a role in strontium ranelate-induced cell replication in some osteoblastic cell lines lipidmaps.org.
Wnt/NFATc Signaling Pathways
Strontium ranelate interacts with both canonical and non-canonical Wnt signaling pathways, as well as activating Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc) nih.govidrblab.netnih.govuni.lu. Strontium ranelate activates calcineurin (Cn), a protein with phosphatase activity, which dephosphorylates NFATc1, leading to its nuclear translocation nih.govuni.lu. This activation of NFATc1 signaling is critical for increased osteoblastic cell replication and the expression of osteoblast phenotypic markers like Runx2, alkaline phosphatase, and type I collagen.
Moreover, strontium ranelate increases the expression of Wnt3a and Wnt5a, and enhances β-catenin transcriptional activity in osteoblasts nih.gov. Wnt3a contributes to the activation of the canonical Wnt signaling pathway, which subsequently increases Runx2 expression and inhibits PPAR-γ2 expression, promoting mesenchymal stem cell (MSC) differentiation into osteoblasts nih.gov. Wnt5a activates a non-canonical signaling pathway, leading to the activation of downstream cascades including NFATc nih.gov. Strontium also reduces the expression of sclerostin, an inhibitor of the Wnt pathway, thereby further stimulating bone formation nih.gov. The NFATc/Maf pathway, regulated by strontium, controls the expression of Runx2 and PPAR-γ2, with its activation leading to decreased PPAR-γ2 and increased Runx2, stimulating osteoblastogenesis nih.gov.
Protein Kinase C (PKC) and Protein Kinase D (PKD) Activation
Strontium ranelate activates Protein Kinase C (PKC) and Protein Kinase D (PKD) nih.govlipidmaps.orgguidetopharmacology.org. While calcium rapidly activates PKC, strontium ranelate induces a delayed activation of these kinases lipidmaps.orgguidetopharmacology.org. The activation of PKC is typically linked to the production of Diacylglycerol (DAG) and the increase in intracellular calcium levels, both of which are consequences of PLCβ activation cdutcm.edu.cnguidetopharmacology.orgnih.gov. Functional studies have indicated that cell replication induced by strontium ranelate involves a PKC/PKD pathway in certain osteoblastic cell lines lipidmaps.org.
Interaction with RANK/RANKL/OPG System
Strontium ranelate (SR) exerts a unique dual mode of action on bone metabolism, simultaneously promoting bone formation and inhibiting bone resorption revistadeosteoporosisymetabolismomineral.comoup.comoup.compatsnap.comotp-journal.com.ua. A significant aspect of its anti-resorptive effect involves the modulation of the RANKL/RANK/OPG system. Research findings consistently demonstrate that strontium ranelate significantly impacts the expression levels of both OPG and RANKL, thereby shifting the balance in favor of bone formation spandidos-publications.comrevistadeosteoporosisymetabolismomineral.comoup.comoup.compatsnap.comscielo.brresearchgate.netmdpi.comviamedica.plnih.gov.
Detailed investigations have shown that strontium ranelate treatment leads to a notable decrease in RANKL expression while simultaneously increasing the secretion and expression of OPG spandidos-publications.comrevistadeosteoporosisymetabolismomineral.comoup.comoup.compatsnap.comscielo.brresearchgate.netmdpi.comviamedica.plnih.gov. This modulation results in an elevated OPG/RANKL ratio, which is instrumental in suppressing osteoclast differentiation and activity, thereby reducing bone resorption spandidos-publications.comoup.comoup.compatsnap.comresearchgate.netmdpi.comnih.govnih.gov. For instance, studies in experimental mouse models of aseptic loosening demonstrated that strontium ranelate significantly decreased RANKL levels and increased OPG expression in periprosthetic tissue spandidos-publications.com.
The following table illustrates the impact of strontium ranelate on OPG and RANKL expression levels in a mouse model, as measured by immunohistochemistry (IHC) spandidos-publications.com:
| Group | OPG Expression (IHC) | RANKL Expression (IHC) | P-value (vs. Control) |
| Control | 0.422 ± 0.010 | 0.723 ± 0.011 | N/A |
| SR1800 | 0.770 ± 0.012 | 0.221 ± 0.009 | OPG: <0.001; RANKL: <0.01 |
Another study in wild-type (WT) mice showed similar trends in protein levels scielo.br:
| Group | OPG Levels | RANKL Levels | P-value (vs. WT Control) |
| WT Control | 0.59 ± 0.03 | 1.78 ± 0.08 | N/A |
| WT SR | 0.90 ± 0.02 | 1.37 ± 0.06 | OPG: 0.000; RANKL: 0.000 |
These findings underscore strontium ranelate's ability to rebalance (B12800153) bone remodeling by favorably altering the OPG/RANKL ratio.
The mechanism by which strontium ranelate modulates the RANKL/RANK/OPG system is, at least in part, linked to its interaction with the Calcium-Sensing Receptor (CaSR) expressed on osteoblasts revistadeosteoporosisymetabolismomineral.comoup.comoup.comresearchgate.netmdpi.comnih.gov. Strontium, being a divalent cation, acts as an agonist of the extracellular CaSR oup.com. Activation of CaSR by strontium ranelate has been shown to induce the production of OPG and suppress RANKL expression at both mRNA and protein levels in osteoblasts revistadeosteoporosisymetabolismomineral.comresearchgate.netmdpi.com. Studies involving the knockdown of CaSR have further supported its involvement, demonstrating that strontium ranelate-induced stimulation of OPG mRNA and reduction of RANKL mRNA are suppressed when CaSR is partially silenced researchgate.net. This suggests that osteoblasts play a pivotal role in mediating both the anabolic and anti-resorptive actions of strontium ranelate through CaSR activation researchgate.net.
Beyond its indirect effects via osteoblasts, strontium ranelate has also been shown to interfere directly with osteoclasts. It can decrease osteoclast markers, reduce bone resorption, inhibit the differentiation of human monocytes into osteoclasts, and enhance osteoclast apoptosis oup.commdpi.com. This multi-faceted interaction with the RANK/RANKL/OPG system, both directly and indirectly through osteoblasts, highlights strontium ranelate's comprehensive approach to inhibiting bone resorption and promoting skeletal health oup.comnih.govnih.gov.
Preclinical Research Models and Findings
In Vitro Studies
In vitro studies are crucial for dissecting the direct cellular and molecular effects of strontium ranelate. They involve the use of various cell culture systems and the assessment of specific markers related to bone formation and resorption.
Cell Culture Systems Employed in Research
A diverse array of cell culture systems has been employed to investigate the effects of strontium ranelate on bone cells. These include preosteoblast cells, mature osteoblasts, and osteoprogenitor cells to study bone formation openaccessjournals.comoup.comncats.ioresearchgate.netnih.govuliege.benih.goveuropa.eu. For assessing bone resorption, researchers have utilized osteoclasts, rat osteoclast cultures, and osteoclast-like cells derived from co-cultures of mouse bone marrow cells openaccessjournals.comncats.ioresearchgate.netnih.govnih.goveuropa.eurevistadeosteoporosisymetabolismomineral.comnih.gov. Additionally, fetal mouse long bones and chicken marrow macrophage cell cultures have been used to study osteoclast differentiation and activity openaccessjournals.comncats.ioresearchgate.netnih.govnih.govoup.com. Human primary osteoblastic cells and murine spleen cells have also been employed to further characterize the compound's effects nih.govoup.comdrugbank.com. Other models include human monocyte cultures for osteoclast differentiation, mouse calvaria-derived osteoblastic cells, and rat cranial vault cells oup.comnih.govrevistadeosteoporosisymetabolismomineral.comoup.com. Human primary bone cells, acting as a model for osteocytes, have also been cultured to assess strontium ranelate's impact on paracrine signaling bone-abstracts.org.
Assessment of Bone Formation Markers and Indices
Strontium ranelate has demonstrated positive effects on bone formation in various in vitro settings. It has been shown to enhance the replication and proliferation of preosteoblastic cells, with some studies reporting a 3- to 4-fold increase in osteoblastic proliferation openaccessjournals.comoup.comncats.ioresearchgate.netnih.govuliege.benih.goveuropa.eufrontiersin.org. This is accompanied by an increase in the synthesis of collagen and non-collagenic proteins by mature osteoblast-enriched cells, with collagen synthesis increasing without affecting matrix mineralization oup.comncats.ioresearchgate.netnih.govnih.goveuropa.eu.
Key markers of osteoblast differentiation are also influenced by strontium ranelate. It increases alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation oup.comnih.gov. Furthermore, it stimulates the expression of critical genes involved in osteoblastic differentiation, such as Runx2 and bone sialoprotein (BSP) revistadeosteoporosisymetabolismomineral.com. Bone nodule formation, an indicator of osteogenic differentiation, has also been shown to be enhanced by strontium ranelate in certain mesenchymal stem cell cultures bone-abstracts.org.
At a molecular level, strontium ranelate increases the expression of osteoprotegerin (OPG) and concurrently suppresses the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells and murine rat calvaria cells, leading to an increased OPG/RANKL ratio oup.comrevistadeosteoporosisymetabolismomineral.comoup.comdrugbank.com. These actions are believed to be mediated, in part, by the activation of the calcium-sensing receptor (CaSR) oup.comrevistadeosteoporosisymetabolismomineral.comdrugbank.comfrontiersin.org. Other signaling pathways implicated include protein kinase C, protein kinase D, and p38, as well as the Wnt/β-catenin pathway, which are involved in cellular replication and differentiation induced by strontium ranelate revistadeosteoporosisymetabolismomineral.comportlandpress.com.
Table 1: In Vitro Bone Formation Markers and Indices Affected by Strontium Ranelate
| Marker/Index | Effect of Strontium Ranelate | Reference |
|---|---|---|
| Preosteoblast Replication | Increased (3-4 fold) | openaccessjournals.comoup.comncats.ioresearchgate.netnih.govuliege.benih.goveuropa.eufrontiersin.org |
| Collagen Synthesis | Increased | oup.comncats.ioresearchgate.netnih.govnih.goveuropa.eu |
| ALP Activity | Increased | oup.comnih.gov |
| Runx2 Expression | Increased | revistadeosteoporosisymetabolismomineral.com |
| BSP Expression | Increased | revistadeosteoporosisymetabolismomineral.com |
| Bone Nodule Formation | Enhanced | bone-abstracts.org |
| OPG Expression | Increased | oup.comrevistadeosteoporosisymetabolismomineral.comoup.comdrugbank.com |
| RANKL Expression | Decreased | oup.comrevistadeosteoporosisymetabolismomineral.comoup.comdrugbank.com |
| OPG/RANKL Ratio | Increased | oup.com |
| CaSR Activation | Activated | oup.comrevistadeosteoporosisymetabolismomineral.comdrugbank.comfrontiersin.org |
Assessment of Bone Resorption Markers and Indices
Strontium ranelate also exerts inhibitory effects on bone resorption in vitro. It directly inhibits the bone-resorbing activity of osteoclasts, as evidenced by dose-dependent inhibition of pit formation in bone slices by rat osteoclasts (32% at 0.1 mM Sr2+ and 66% at 1 mM Sr2+) and in dentine slices by osteoclast-like cells openaccessjournals.comncats.ioresearchgate.netnih.gov. Electron microscopy of bones treated with strontium ranelate showed osteoclasts with clear zones facing the bone surface but lacking well-developed ruffled borders, suggesting inhibition of pre-existing osteoclast activity openaccessjournals.com.
The compound also reduces the release of pre-incorporated 45Ca2+ in cultures of fetal mouse long bones, indicating reduced bone resorption openaccessjournals.com. Furthermore, it dose-dependently inhibits the production and differentiation of new osteoclasts. In chicken marrow macrophage cell cultures, strontium ranelate significantly inhibits osteoclast differentiation, reducing markers such as carbonic anhydrase II (CA II) by 46% and the vitronectin receptor by 40% openaccessjournals.comncats.ioresearchgate.netnih.govnih.govoup.com. Studies have also reported a reduction in the number of osteoclasts researchgate.netmdpi.com.
Strontium ranelate also influences gene and protein expression related to osteoclast activity. It suppresses the expression of osteoclast markers including Cathepsin K (CTSK), RANK, TRAF6, NFATc2, c-Fos, and MMP-14 mdpi.comresearchgate.net. It has been shown to downregulate autophagy-related proteins and reduce the expression of proteins central to the nuclear factor–kappa B (NF-κB) pathway, such as p-IKKα/β, IκBα, and p65, suggesting that it might suppress osteoclastogenesis through NF-κB-pathway-dependent autophagy researchgate.netmdpi.comresearchgate.net. The net effect of these actions is a decrease in osteoclastogenesis and an increase in osteoclast apoptosis oup.comdrugbank.com.
Table 2: In Vitro Bone Resorption Markers and Indices Affected by Strontium Ranelate
| Marker/Index | Effect of Strontium Ranelate | Reference |
|---|---|---|
| Osteoclast Pit Formation | Inhibited (dose-dependent) | openaccessjournals.comncats.ioresearchgate.netnih.gov |
| 45Ca2+ Release (Fetal Mouse Long Bones) | Reduced | openaccessjournals.com |
| Osteoclast Differentiation | Inhibited (dose-dependent) | openaccessjournals.comncats.ioresearchgate.netnih.govnih.govoup.com |
| Carbonic Anhydrase II (CA II) | Reduced (46%) | openaccessjournals.comncats.ioresearchgate.netnih.gov |
| Vitronectin Receptor | Reduced (40%) | openaccessjournals.comncats.ioresearchgate.netnih.gov |
| Osteoclast Number | Reduced | researchgate.netmdpi.com |
| Osteoclast Activity | Inhibited | openaccessjournals.comncats.ioresearchgate.netnih.govnih.goveuropa.eueuropa.euoup.com |
| Osteoclast Apoptosis | Enhanced | oup.comdrugbank.com |
| CTSK Expression | Suppressed | mdpi.comresearchgate.net |
| RANK, TRAF6, NFATc2, c-Fos, MMP-14 Expression | Suppressed | mdpi.com |
| Autophagy-related proteins | Downregulated | researchgate.net |
| NF-κB Pathway proteins | Reduced (p-IKKα/β, IκBα, p65) | researchgate.netmdpi.comresearchgate.net |
In Vivo Animal Models
In vivo animal models have been instrumental in demonstrating the systemic effects of strontium ranelate on bone mass, microarchitecture, and strength, providing a comprehensive understanding of its therapeutic potential.
Rodent Models for Bone Metabolism Research
In ovariectomized (OVX) rat models, which mimic postmenopausal osteoporosis, strontium ranelate effectively prevented trabecular bone loss openaccessjournals.comoup.comnih.goveuropa.eunih.gov. It achieved this by inhibiting bone resorption while maintaining or even enhancing bone formation, thus uncoupling the bone remodeling process openaccessjournals.comoup.comnih.goveuropa.eunih.gov. Treatment with strontium ranelate resulted in increased bone mineral density (BMD) and bone mineral content (BMC) nih.govrsdjournal.orgmdpi.com. It also improved bone strength by preventing ovariectomy-induced biomechanical degradation, maintaining the energy necessary for fracture nih.govnih.govrsdjournal.orgmdpi.com. Microarchitectural improvements included increased trabeculae number, lower trabecular separation, and increased bone volume and bone volume fraction oup.comnih.govclinmedjournals.orgrsdjournal.orgmdpi.com. In studies evaluating osseointegration, strontium ranelate promoted increased bone implant contact (BIC) and neoformed bone area (NBA) around implants in estrogen-deficient rats rsdjournal.org. Histomorphometric analyses revealed reduced indices of bone resorption, such as osteoclast surface and number openaccessjournals.comoup.comnih.gov. Biochemical markers also showed beneficial changes, including reduced N-telopeptide (NTX) levels and increased osteocalcin (B1147995) (OCN) and alkaline phosphatase (ALP) levels nih.govmdpi.com. When administered after osteoporosis establishment, strontium ranelate partially restored bone mass, though some studies indicated modest effects nih.goveuropa.eu.
In the limb immobilization model in rats, strontium ranelate increased bone mineral density (BMD) by 4% and trabecular bone volume by 19% compared to placebo openaccessjournals.com. It also reduced bone resorption and partially limited long bone loss, as assessed by various histomorphometric and biochemical indices openaccessjournals.comnih.gov. In a glucocorticoid-induced osteoporosis rat model, strontium ranelate led to a marked improvement in bone architecture, increased lamellar bone formation, and significant restoration of cortical bone thickness ekb.eg. Furthermore, in a growing mouse model with spontaneous fractures, strontium ranelate decreased the incidence of new caudal vertebral fractures by improving bone microarchitecture clinmedjournals.org. Studies on orthodontic tooth movement in Sprague–Dawley rats indicated that strontium ranelate reduced the expression of autophagy-related proteins, decreased the number of osteoclasts, and suppressed orthodontic tooth movement and root resorption researchgate.netmdpi.com. This was associated with lower positive expression levels of osteoclast markers (RANK, TRAF6, NFATc2, c-Fos, MMP-14, CTSK) and higher OPG expression mdpi.com.
Table 3: In Vivo Rodent Model Findings for Strontium Ranelate
| Model Type | Bone Parameter/Index | Effect of Strontium Ranelate | Reference |
|---|---|---|---|
| Intact Rats/Mice | Trabecular Bone Volume | Increased (e.g., 59% in mice) | openaccessjournals.comoup.comnih.gov |
| Mineralized Bone Volume | Increased (e.g., 62% in mice) | openaccessjournals.com | |
| Microarchitecture | Improved (↑ trabecular number/thickness, ↓ separation) | openaccessjournals.comoup.comnih.gov | |
| Cortical Bone Volume/Thickness | Increased | openaccessjournals.comoup.comnih.govclinmedjournals.org | |
| Humeral Shaft Diameter | Increased | oup.comnih.gov | |
| Bone Strength/Mass | Increased | openaccessjournals.comresearchgate.netnih.govnih.govnih.gov | |
| Ovariectomized (OVX) Rats | Trabecular Bone Loss | Prevented | openaccessjournals.comoup.comnih.goveuropa.eunih.gov |
| Bone Formation | Maintained/Enhanced | openaccessjournals.comoup.comnih.goveuropa.eunih.gov | |
| Bone Resorption | Inhibited | openaccessjournals.comoup.comnih.goveuropa.eunih.gov | |
| BMD/BMC | Increased | nih.govrsdjournal.orgmdpi.com | |
| Bone Strength | Improved (prevented degradation) | nih.govnih.govrsdjournal.orgmdpi.com | |
| Bone Microarchitecture | Improved | oup.comnih.govclinmedjournals.orgrsdjournal.orgmdpi.com | |
| Bone Implant Contact (BIC) | Increased | rsdjournal.org | |
| Neoformed Bone Area (NBA) | Increased | rsdjournal.org | |
| NTX Levels | Reduced | nih.govmdpi.com | |
| OCN/ALP Levels | Increased | nih.govmdpi.com | |
| Limb Immobilization (Rats) | BMD | Increased (4%) | openaccessjournals.com |
| Trabecular Bone Volume | Increased (19%) | openaccessjournals.com | |
| Glucocorticoid-Induced Osteoporosis (Rats) | Bone Architecture | Marked Improvement | ekb.eg |
| Cortical Bone Thickness | Restored | ekb.eg | |
| Growing Mice (Spontaneous Fractures) | Vertebral Fractures | Decreased incidence | clinmedjournals.org |
| Orthodontic Tooth Movement (Rats) | Osteoclast Number | Reduced | researchgate.netmdpi.com |
| Root Resorption | Suppressed | researchgate.netmdpi.com |
Non-Human Primate Models for Skeletal Research
Non-human primate models, particularly cynomolgus monkeys, are considered valuable for skeletal research due to their bone remodeling processes, which are similar to humans europa.euoup.com. Studies in these models have provided further evidence of strontium ranelate's bone-maintaining and remodeling effects.
In cynomolgus monkeys, strontium ranelate treatment has demonstrated bone maintenance, with a trend towards an increased volume of the organic bone matrix without defects in bone mineralization openaccessjournals.comoup.com. Bone formation indices, such as mineral apposition rates and bone formation rates, remained stable after 6 months of treatment openaccessjournals.com. Concurrently, histomorphometric indices of bone resorption were significantly reduced openaccessjournals.comoup.com. Long-term administration in monkeys also confirmed the preservation of bone mineral crystal characteristics and the degree of mineralization, indicating no deleterious effects on bone quality oup.comuliege.benih.govclinmedjournals.org.
Strontium uptake and distribution in bone have also been characterized in non-human primates. Following 1-year studies, dose-dependent strontium uptake occurred in cortical and cancellous bone, with a 1.6-times higher content in newly synthesized bone compared to old bone openaccessjournals.comoup.comfrontiersin.org. Upon drug withdrawal, the concentration of strontium in the bone rapidly decreased frontiersin.org. While some studies in ovariectomized (OVX) monkeys showed increased markers of bone formation and reduced some, but not all, markers of bone resorption, other studies indicated no meaningful effects on bone mass or bone strength in OVX monkeys europa.eu.
Table 4: In Vivo Non-Human Primate Model Findings for Strontium Ranelate
| Model Type | Bone Parameter/Index | Effect of Strontium Ranelate | Reference |
|---|---|---|---|
| Cynomolgus Monkeys | Bone Maintenance | Demonstrated | openaccessjournals.comoup.com |
| Organic Bone Matrix Volume | Trend towards increase | openaccessjournals.com | |
| Bone Formation Indices | Remained stable | openaccessjournals.com | |
| Histomorphometric Indices of Bone Resorption | Significantly reduced | openaccessjournals.comoup.com | |
| Bone Mineral Crystal Characteristics | Preserved | oup.comuliege.benih.govclinmedjournals.org | |
| Strontium Uptake in Bone | Dose-dependent (1.6x higher in new bone) | openaccessjournals.comoup.comfrontiersin.org | |
| Strontium Concentration (withdrawal) | Rapidly decreases | frontiersin.org | |
| OVX Monkeys | Bone Mass/Strength | No meaningful effects (some studies) | europa.eu |
| Bone Formation Markers | Increased (some studies) | europa.eu | |
| Bone Resorption Markers | Reduced (some studies) | europa.eu |
Assessment of Bone Morphometric and Microarchitectural Parameters
Strontium ranelate treatment has been shown to induce significant improvements in various bone morphometric and microarchitectural parameters, as assessed through techniques such as histomorphometry and three-dimensional micro-computed tomography (μCT). clinmedjournals.org, oup.com, oup.com, nih.gov, doi.org, nih.gov, a-z.lu, mdpi.com, nih.gov, nih.gov, nih.gov, mdpi.com, tga.gov.au, plos.org
Preclinical investigations have reported a notable increase in trabecular bone volume (BV/TV) following strontium ranelate administration. In a 104-week study in rats, a dose-dependent increment was observed, reaching up to +40% at a dose of 900 mg/kg/d. oup.com Studies in growing SWISS mice showed even more substantial increases, with bone volume percentage rising by +185% in the strontium ranelate group compared to controls. mdpi.com, nih.gov In models of bone defect healing in rats, strontium ranelate treatment led to significant increases in trabecular BV/TV, with reported changes of +72% at 4 weeks (though not statistically significant at this early time point), +240% at 8 weeks (p < 0.01), and +168% at 12 weeks (p < 0.01). nih.gov
Concurrently, the number of trabeculae (Tb.N) has been shown to increase. In rats, an increase of +6% in trabecular number was observed at 900 mg/kg/d. oup.com Human bone biopsies from strontium ranelate-treated patients demonstrated a +14% increase in trabecular number. clinmedjournals.org, oup.com, doi.org, revistadeosteoporosisymetabolismomineral.com In growing SWISS mice, trabecular number increased by +112% in the strontium ranelate group compared to controls. mdpi.com, nih.gov
Table 1: Effects of Strontium Ranelate on Trabecular Bone Volume and Number
| Parameter | Animal Model / Condition | Observed Change | Citation |
| Trabecular Bone Volume (BV/TV) | Rats (104 weeks) | +40% | oup.com |
| Trabecular Bone Volume (BV/TV) | Growing SWISS Mice | +185% | mdpi.com, nih.gov |
| Trabecular Bone Volume (BV/TV) | Rats (Bone Defect, 8 weeks) | +240% | nih.gov |
| Trabecular Bone Volume (BV/TV) | Rats (Bone Defect, 12 weeks) | +168% | nih.gov |
| Trabecular Number (Tb.N) | Rats | +6% | oup.com |
| Trabecular Number (Tb.N) | Human Biopsies | +14% | clinmedjournals.org, oup.com, doi.org, revistadeosteoporosisymetabolismomineral.com |
| Trabecular Number (Tb.N) | Growing SWISS Mice | +112% | mdpi.com, nih.gov |
Strontium ranelate treatment leads to an increase in trabecular thickness (Tb.Th) and a reduction in trabecular separation (Tb.Sp). In rats, trabecular thickness increased by +38% at 900 mg/kg/d, while trabecular separation decreased by -24%. oup.com Analysis of human bone biopsies revealed an +18% increase in trabecular thickness and a -16% decrease in trabecular separation. clinmedjournals.org, oup.com, doi.org, revistadeosteoporosisymetabolismomineral.com In growing SWISS mice, trabecular thickness increased by +37%, and trabecular separation decreased by -44% in the strontium ranelate group compared to controls. mdpi.com, nih.gov
Table 2: Effects of Strontium Ranelate on Trabecular Thickness and Separation
| Parameter | Animal Model / Condition | Observed Change | Citation |
| Trabecular Thickness (Tb.Th) | Rats | +38% | oup.com |
| Trabecular Thickness (Tb.Th) | Human Biopsies | +18% | clinmedjournals.org, oup.com, doi.org, revistadeosteoporosisymetabolismomineral.com |
| Trabecular Thickness (Tb.Th) | Growing SWISS Mice | +37% | mdpi.com, nih.gov |
| Trabecular Separation (Tb.Sp) | Rats | -24% | oup.com |
| Trabecular Separation (Tb.Sp) | Human Biopsies | -16% | clinmedjournals.org, oup.com, doi.org, revistadeosteoporosisymetabolismomineral.com |
| Trabecular Separation (Tb.Sp) | Growing SWISS Mice | -44% | mdpi.com, nih.gov |
Table 3: Effects of Strontium Ranelate on Cortical Bone Parameters
| Parameter | Animal Model / Condition | Observed Change | Citation |
| Cortical Thickness (C.Th) | Rats | +33% | oup.com |
| Cortical Thickness (C.Th) | Human Biopsies | +18% | clinmedjournals.org, oup.com, doi.org, a-z.lu, revistadeosteoporosisymetabolismomineral.com |
| Cortical Thickness (C.Th) | Rats (Bone Defect, 4 weeks) | +55% | nih.gov |
| Cortical Bone Volume | General Preclinical | Increased | clinmedjournals.org, nih.gov, nih.gov |
Biomechanical Properties of Bone Tissue
Preclinical studies consistently demonstrate that strontium ranelate improves the biomechanical properties of bone tissue, contributing to increased bone strength. clinmedjournals.org, oup.com, scienceopen.com, researchgate.net, nih.gov, tga.gov.au, openaccessjournals.com, nih.gov, revistadeosteoporosisymetabolismomineral.com, mdpi.com, europa.eu, nih.gov, europa.eu
In axial compression tests on vertebral bodies of rats treated with 900 mg/kg/d strontium ranelate, significant improvements were observed in key mechanical parameters: maximal load increased by +23%, total energy by +71%, and plastic energy by +143%. oup.com At the level of trabecular bone, nanoindentation analysis revealed a significant increase in elastic modulus (+15.1%), hardness (+11.5%), and dissipated energy (+16.2%) in treated rats. oup.com
Furthermore, in animal experimentation models, strontium ranelate treatment significantly increased total bone resistance. This was measured by biomechanical resistance to vertebral compression (+20%) and in three-point flexion tests of the femoral diaphysis (+14%). revistadeosteoporosisymetabolismomineral.com In models of fracture healing, preclinical findings indicate that strontium ranelate therapy enhances callus formation, maturity, and mineralization. scienceopen.com Biomechanical assessments in these models showed statistically significant increases in force applied (+33.6%), energy at failure (+48.7%), and load at failure (+30%) in the treatment group compared to controls. scienceopen.com
Table 4: Effects of Strontium Ranelate on Bone Biomechanical Properties
| Parameter | Animal Model / Condition | Observed Change | Citation |
| Maximal Load | Rats (Vertebral Body) | +23% | oup.com |
| Total Energy | Rats (Vertebral Body) | +71% | oup.com |
| Plastic Energy | Rats (Vertebral Body) | +143% | oup.com |
| Elastic Modulus (Trabecular) | Rats (Vertebral Bone) | +15.1% | oup.com |
| Hardness (Trabecular) | Rats (Vertebral Bone) | +11.5% | oup.com |
| Dissipated Energy (Trabecular) | Rats (Vertebral Bone) | +16.2% | oup.com |
| Bone Resistance (Vertebral Compression) | Rats | +20% | revistadeosteoporosisymetabolismomineral.com |
| Bone Resistance (Femoral Flexion) | Rats | +14% | revistadeosteoporosisymetabolismomineral.com |
| Force Applied (Fracture Healing) | Rats | +33.6% | scienceopen.com |
| Energy at Failure (Fracture Healing) | Rats | +48.7% | scienceopen.com |
| Load at Failure (Fracture Healing) | Rats | +30% | scienceopen.com |
Bone Strength and Resistance Augmentation
Preclinical studies consistently show that strontium ranelate enhances bone strength and resistance. In intact female rats, long-term treatment with strontium ranelate dose-dependently increased bone mass and strength in the vertebral body and midshaft femur revistadeosteoporosisymetabolismomineral.comnih.gov. This improvement in mechanical properties is attributed to the agent's positive influence on bone resistance determinants clinmedjournals.orgoup.com.
In ovariectomized rat models, which are commonly used to study osteoporosis, strontium ranelate has been shown to prevent ovariectomy-induced vertebral biomechanical degradation, thereby improving bone strength oup.comoup.com. Studies have demonstrated that strontium ranelate can increase the maximal load a bone can withstand, reflecting higher resistance after treatment oup.com. For instance, in a 104-week study in rats, strontium ranelate improved the elastic modulus, hardness, and dissipated energy in vertebrae, indicating enhanced intrinsic bone tissue quality oup.comoup.com.
The improved mechanical properties are also linked to an increase in bone mass and an improved bone architecture revistadeosteoporosisymetabolismomineral.commdpi.comnih.gov. In studies evaluating bone repair, strontium ranelate treatment showed beneficial results, including increases in bone callus and improved biomechanical properties in animal models with tibial fractures scielo.br.
Bone Quality Assessments in Preclinical Models
Strontium ranelate significantly improves bone quality in preclinical models by positively influencing bone microarchitecture and material properties. Studies on intact animals confirm that strontium ranelate enhances bone microarchitecture at both trabecular and cortical levels, while preserving the structure of bone matrix crystals and not affecting the mineralization process oup.comoup.comoup.com.
In adult mice, strontium ranelate administration led to dose-dependent increases in trabecular bone volume, as assessed by histomorphometry of the vertebrae oup.com. This was associated with improvements in trabecular number and thickness, and a decrease in trabecular separation mdpi.comoup.comoup.com. A notable finding is the shift in trabecular structure from a rod-like to a more resistant plate-like configuration, contributing to substantially stronger bone clinmedjournals.orgoup.com.
In ovariectomized rats, strontium ranelate prevented trabecular bone loss and microarchitectural degradation mdpi.comoup.com. For example, a 104-week study in intact Fischer rats showed that strontium ranelate improved bone resistance by increasing bone mass and enhancing bone architecture mdpi.com. Similarly, in a 2009 study, Ammann et al. demonstrated that oral strontium ranelate improved intrinsic bone quality in intact female rats mdpi.com.
Table 1: Preclinical Bone Quality Improvements with Strontium Ranelate
| Animal Model | Bone Parameter | Observed Change | Source |
| Intact female rats | Vertebral body and midshaft femur strength | Increased (dose-dependent) | revistadeosteoporosisymetabolismomineral.comnih.gov |
| Ovariectomized rats | Vertebral biomechanical degradation | Prevented/Improved | oup.comoup.com |
| Rats (104 weeks) | Vertebral elastic modulus, hardness, dissipated energy | Increased | oup.comoup.com |
| Adult mice | Trabecular bone volume, number, thickness | Increased (dose-dependent) | oup.com |
| Adult mice | Trabecular separation | Decreased | oup.com |
| Rats | Trabecular structure | Shift from rod-like to plate-like | oup.com |
| Intact female rats | Intrinsic bone quality | Improved | mdpi.com |
Bone Remodeling Dynamics
Strontium ranelate exerts a unique dual effect on bone remodeling, simultaneously promoting bone formation and inhibiting bone resorption, thereby rebalancing the bone turnover process mdpi.comclinmedjournals.orgnih.govresearchgate.netnih.govdrugbank.comresearchgate.net.
Uncoupling of Bone Resorption and Formation
Preclinical studies have consistently shown that strontium ranelate acts as an uncoupling agent, preventing increased bone resorption while maintaining or even enhancing bone formation revistadeosteoporosisymetabolismomineral.comopenaccessjournals.comoup.comnih.govresearchgate.netnih.govnih.gov. This dissociation of bone remodeling components is particularly evident in models of estrogen deficiency, such as ovariectomized rats, where the drug prevents the associated increase in bone resorption while sustaining high levels of bone formation openaccessjournals.comoup.comnih.gov.
In vitro experiments provide evidence that strontium ranelate directly inhibits the recruitment and activity of osteoclasts, while stimulating the differentiation and activity of osteoblastic cells clinmedjournals.orgoup.comnih.govdrugbank.comeuropa.eujkscience.orgresearchgate.netmst.edu. This dual effect leads to a positive bone balance, resulting in increased bone mass and improved microarchitecture nih.govnih.gov.
Mineral Apposition Rates and Bone Formation Rates
Strontium ranelate has been shown to increase mineral apposition rates (MAR) and bone formation rates (BFR) in preclinical models. In ovariectomized rats treated with strontium ranelate, MAR and BFR were observed to be similar to those in control animals, indicating that bone formation was maintained despite a decrease in bone resorption revistadeosteoporosisymetabolismomineral.comopenaccessjournals.com.
In vitro, strontium ranelate has been shown to increase alkaline phosphatase activity (a marker of osteoblast differentiation) and collagen synthesis in osteogenic models of differentiating mouse calvaria-derived osteoblastic cells oup.com. While some studies on human bone biopsies (from clinical trials) have shown a significant increase in MAR in both cancellous and cortical bone, preclinical animal studies primarily highlight the maintenance of formation rates alongside reduced resorption oup.comscielo.br.
Osteoid and Osteoblast Surfaces
Preclinical histomorphometric studies have shown that strontium ranelate positively influences osteoid and osteoblast surfaces. In ovariectomized rats, osteoid and osteoblast surfaces were similar to those observed in control animals, suggesting that strontium ranelate maintains these parameters at healthy levels revistadeosteoporosisymetabolismomineral.comopenaccessjournals.com. This positive effect on bone formation is further confirmed by an observed increase in the osteoblastic surface area in trabecular and cortical bone in some preclinical findings revistadeosteoporosisymetabolismomineral.com.
In vitro, strontium ranelate stimulates the differentiation of osteoblastic precursors and mature osteoblasts, and increases osteoblastic proliferation and replication revistadeosteoporosisymetabolismomineral.comclinmedjournals.orgoup.comoup.comnih.govjkscience.org. It also enhances the expression of critical genes involved in osteoblastic differentiation, such as Runx2 and bone sialoprotein revistadeosteoporosisymetabolismomineral.comoup.com.
Osteoclast Surface and Number
Strontium ranelate significantly reduces histomorphometric indices of bone resorption, including osteoclast surface and number, in preclinical models revistadeosteoporosisymetabolismomineral.comopenaccessjournals.comclinmedjournals.orgoup.comeuropa.eu. In ovariectomized rats and limb-immobilization models, strontium ranelate treatment led to a decrease in osteoclast surface and number, with bone volume being significantly greater than in untreated controls openaccessjournals.comoup.com.
In vitro, strontium ranelate directly inhibits the differentiation of pre-osteoclasts into osteoclasts and reduces their resorptive capacity revistadeosteoporosisymetabolismomineral.comclinmedjournals.orgoup.comnih.govdrugbank.comeuropa.eujkscience.orgmst.edu. It has been shown to inhibit the expression of osteoclast markers like carbonic anhydrase-II and the αv subunit of the vitronectin receptor revistadeosteoporosisymetabolismomineral.comoup.comeuropa.eumst.edu. Furthermore, strontium ranelate has been observed to increase osteoclast apoptosis and disrupt their actin cytoskeleton organization revistadeosteoporosisymetabolismomineral.comclinmedjournals.orgoup.comnih.govresearchgate.neteuropa.eumst.edu. This inhibitory effect on resorption is dose-dependent and increases with prolonged incubation revistadeosteoporosisymetabolismomineral.com.
Table 2: Preclinical Effects of Strontium Ranelate on Bone Remodeling Cells
| Cell Type | Effect of Strontium Ranelate | Mechanism/Observation | Source |
| Osteoblasts | Increased differentiation, proliferation, activity, and survival | Enhanced replication of pre-osteoblast cells; increased alkaline phosphatase activity, collagen synthesis; stimulated Runx2 and bone sialoprotein gene expression | revistadeosteoporosisymetabolismomineral.comclinmedjournals.orgoup.comoup.comnih.govdrugbank.comjkscience.org |
| Osteoclasts | Decreased differentiation, activity, and number; increased apoptosis | Inhibition of pre-osteoclast differentiation; reduced resorptive activity (pit formation); decreased osteoclast surface and number; disruption of actin cytoskeleton; inhibition of carbonic anhydrase-II and vitronectin receptor expression | revistadeosteoporosisymetabolismomineral.comopenaccessjournals.comclinmedjournals.orgoup.comoup.comnih.govresearchgate.netdrugbank.comeuropa.eujkscience.orgmst.edu |
Strontium Incorporation into Bone Tissue
Distribution and Retention of Strontium in Skeletal Matrix
Strontium, when administered as strontium ranelate, exhibits a high affinity for calcified tissues, where its concentrations can be at least 400 times greater than in blood europa.eu. The primary mechanism of strontium incorporation into bone is through exchange onto the crystal surface nih.gov. In newly formed bone, a limited number of strontium atoms can substitute for calcium ions within the hydroxyapatite (B223615) crystal lattice nih.govresearchgate.netendorama.gr. Specifically, in bone packets or osteons formed during strontium ranelate treatment, up to 0.5 of every 10 calcium atoms in the mineral crystals may be replaced by strontium, resulting in a detectable shift in apatite lattice spacing endorama.gr.
Studies in animal models, including rats and monkeys, have revealed that strontium distribution within bone varies by anatomical site, with higher concentrations observed in cancellous bone compared to cortical bone europa.eunih.gov. Furthermore, newly formed bone accumulates strontium to a greater extent than older bone europa.eunih.gov. Following repeated administration, strontium incorporation into bone reaches a plateau level, typically after a minimum of four weeks in rats nih.gov. This plateau may be lower in females than in males due to differences in absorption processes nih.gov. The strontium content in bone is highly correlated with its plasma levels and also shows a strong correlation across different skeletal sites nih.gov. Upon cessation of treatment, bone strontium content in monkeys rapidly decreases, which is primarily attributed to the elimination of strontium exchanged onto the crystal surface nih.gov.
Effects on Bone Mineralization Quality and Integrity
Preclinical studies consistently demonstrate that strontium ranelate positively influences bone mineralization quality and integrity. It has been shown to increase bone mass and improve the mechanical properties of bones, including the femur, humerus, and vertebrae, in various animal models jkscience.orgresearchgate.net. In intact female rats, strontium ranelate dose-dependently increased bone mass and strength in the vertebral body and midshaft femur researchgate.net. An observed increase in plastic energy suggests that bone treated with strontium ranelate can accumulate more damage before fracture than normal bone researchgate.net.
Despite strontium's incorporation into the bone mineral, strontium ranelate does not modify the fundamental characteristics of bone crystals europa.eutga.gov.au. Mineral crystallography analyses of bone from monkey studies indicated that strontium uptake was dose-dependent but heterogeneous, with approximately twice as high levels in cancellous bone than trabecular bone, and in new bone versus old bone europa.eu. Importantly, these analyses showed no changes in the substoichiometry of apatite, crystal size and structure, or crystal lattice parameters europa.eu. Human bone biopsies from patients treated for up to 60 months with strontium ranelate also confirmed that the newly formed bone was normal (lamellar) and of good quality, with no observed mineralization defects europa.eutga.gov.au.
Strontium ranelate has been shown to improve intrinsic bone tissue quality, as evaluated by nanoindentation, leading to increased elastic modulus, hardness, and dissipated energy in the vertebrae of rats treated for 104 weeks oup.com. Even low doses of strontium ranelate positively influenced intrinsic bone tissue quality oup.com. In experimental models, strontium ranelate treatment resulted in a dose-dependent increase in trabecular bone volume oup.com. The beneficial effect on bone microstructure is evident through increased trabecular number and thickness, and decreased trabecular separation, contributing to a higher percentage of bone tissue mdpi.com. For example, 104 weeks of strontium ranelate administration in adult female rats increased trabecular thickness and number and decreased trabecular separation in the proximal tibial metaphysis mdpi.com.
Preclinical data consistently indicate that strontium ranelate enhances bone microarchitecture in both trabecular and cortical compartments and maintains the integrity of bone matrix crystals without compromising the mineralization process oup.com. These improvements are associated with enhanced biomechanical properties of the bone oup.com.
Applications in Specific Bone Disorder Models
Strontium ranelate has been investigated in various preclinical models for its potential applications in specific bone disorders, demonstrating its broad therapeutic potential beyond general bone strengthening.
Osteogenesis Imperfecta
Strontium ranelate (SrR) has demonstrated efficacy in preclinical models of Osteogenesis Imperfecta (OI), a genetic condition characterized by bone fragility and increased fracture risk nih.govoup.com. In a growing mouse model of OI (oim/oim mice), SrR therapy significantly reduced the incidence of fractures nih.govoup.com. Micro-computed tomographic (µCT) analyses of femurs from both oim/oim and wild-type (wt/wt) mice showed significant improvements in both trabecular and cortical bone mass following SrR treatment oup.com.
SrR treatment in these models effectively inhibited bone resorption while maintaining bone formation indices oup.com. Biomechanical testing revealed improved bone structural properties in both oim/oim and wt/wt mice treated with SrR, with no significant adverse effects on bone brittleness or material quality oup.com. These findings suggest that SrR could serve as a potential therapeutic agent for pediatric OI by enhancing bone mass and strength nih.govoup.com. A comparative study in the oim/oim mouse model indicated that SrR's efficacy in reducing fracture incidence was comparable to that of alendronate researchgate.net. While both treatments increased trabecular bone mineral density and biomechanical parameters, SrR uniquely maintained bone formation, whereas alendronate also suppressed it researchgate.net.
Table 1: Effects of Strontium Ranelate in Osteogenesis Imperfecta Mouse Models
| Parameter | Effect in oim/oim Mice (SrR vs. Vehicle) | Source |
| Fracture Incidence | Significantly Reduced | nih.govoup.com |
| Trabecular Bone Mass | Significantly Improved | oup.com |
| Cortical Bone Mass | Significantly Improved | oup.com |
| Bone Resorption | Significantly Inhibited | oup.com |
| Bone Formation | Maintained | oup.com |
| Bone Structural Properties | Improved | oup.com |
Fracture Healing
Preclinical studies have explored the role of strontium ranelate in accelerating fracture healing. In a rabbit model involving ulna osteotomy, strontium ranelate treatment appeared to enhance the healing process researchgate.netnih.govresearchgate.net. At two weeks post-osteotomy, the treatment group exhibited statistically significant increases in callus diameter, total callus area, and the percentage of fibrous tissue nih.gov. By four weeks, radiological evidence of bone union was observed, and biomechanical assessments demonstrated significantly higher force applied, energy at failure, and load at failure in the treated forearm specimens compared to controls nih.govresearchgate.net.
Osseointegration
The capacity of strontium ranelate to improve osseointegration, defined as the direct structural and functional connection between living bone and an implant surface, has been investigated in animal models. Systemic administration of strontium ranelate has been shown to enhance osseointegration and the quality of peri-implant bone in various animal studies diva-portal.orgau.dk. It also contributes to improved bone regeneration in augmented defects in both healthy and osteoporotic rat models diva-portal.org.
Specific studies on titanium implant osseointegration in osteoporotic rats have yielded positive results. In ovariectomized Sprague-Dawley rats, treatment with strontium ranelate (625 mg/kg/day) significantly improved titanium implant osseointegration nih.gov. This improvement was quantified by increases in percent bone volume (+63.1%), percent osseointegration (+48.3%), bone area density (+55.6%), and bone-to-implant contact (+49.0%) as determined by histomorphometry and micro-computed tomography (micro-CT) nih.gov. Biomechanical push-out tests further supported these findings, showing that strontium ranelate treatment increased the maximal push-out force by 117.7% and the ultimate shear strength by 103.5% nih.gov.
Local delivery of strontium ranelate from implant surfaces has also been explored. While some studies, such as one involving mesoporous titania-coated implants in rats, did not find significant differences in bone-implant contact or bone area, the broader literature suggests that strontium release around implants can generally stimulate osteoblast proliferation and differentiation, thereby enhancing implant osseointegration nih.gov.
Table 2: Effects of Strontium Ranelate on Osseointegration in Osteoporotic Rat Models
| Parameter | Effect in Ovariectomized Rats (SrR vs. Control) | Source |
| Percent Bone Volume | Increased by 63.1% | nih.gov |
| Percent Osseointegration | Increased by 48.3% | nih.gov |
| Bone Area Density | Increased by 55.6% | nih.gov |
| Bone-to-Implant Contact | Increased by 49.0% | nih.gov |
| Maximal Push-out Force | Increased by 117.7% | nih.gov |
| Ultimate Shear Strength | Increased by 103.5% | nih.gov |
Advanced Research Methodologies and Analytical Techniques
Spectrophotometric Methods
Spectrophotometric methods offer a rapid, reliable, and cost-effective approach for the quantitative determination of strontium ranelate in bulk and pharmaceutical formulations. Ultraviolet (UV) spectrophotometry is a commonly employed technique. Studies have developed and validated methods utilizing UV detection, with strontium ranelate exhibiting a maximum absorbance (λmax) typically around 321 nm or 323 nm, depending on the dissolution medium actamedicamarisiensis.rorjptonline.orgijsr.netresearchgate.netresearchgate.net.
For instance, a validated UV spectrophotometric method used 0.1% V/V trichloroacetic acid as a dissolution medium, detecting the signal at 321 nm. This method demonstrated linearity in the range of 5-100 µg mL⁻¹, with a correlation coefficient (R²) greater than 0.999. The accuracy ranged from 98.87-100.41%, and precision (RSD) varied from 0.53-1.24% for intra-day and 1.11% for inter-day measurements. The limit of detection (LOD) and limit of quantification (LOQ) were reported as 1.13 µg mL⁻¹ and 3.77 µg mL⁻¹, respectively actamedicamarisiensis.roresearchgate.net. Another method using monobasic potassium phosphate (B84403) buffer (pH 3) found a λmax at 323 nm, linearity from 2-20 µg/ml (R² = 0.9981), and recovery of 103.21% rjptonline.org. Similar methods have reported linearity ranges up to 50 µg/ml with high recovery rates (96.86-104.54%) ijsr.net.
A different spectrophotometric approach involves the reduction of Folin-Ciocalteu reagent (phosphomolybdo tungstate) by strontium ranelate, producing a characteristic blue color with a λmax at 740 nm. This method demonstrated linearity in the range of 8-40 µg ml⁻¹ and recoveries from formulations between 99.40±0.38% and 100.65±1.13% jocpr.com.
Table 1: Summary of Spectrophotometric Method Parameters for Strontium Ranelate Analysis
| Method Type | λmax (nm) | Linearity Range (µg/mL) | R² | Recovery (%) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV | 321 | 5-100 | >0.999 | 98.87-100.41 | 0.53-1.24 (intra), 1.11 (inter) | 1.13 | 3.77 | actamedicamarisiensis.roresearchgate.net |
| UV | 323 | 2-20 | 0.9981 | 103.21 | <2 | - | - | rjptonline.org |
| UV | 323 | 5-50 | - | 96.86-104.54 | - | 0.2263 | 0.68 | ijsr.net |
| Colorimetric (Folin-Ciocalteu) | 740 | 8-40 | - | 99.40-100.65 | - | - | - | jocpr.com |
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely utilized for the analysis and stability testing of strontium ranelate due to their high selectivity and sensitivity. Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of strontium ranelate in bulk and pharmaceutical formulations.
A validated RP-HPLC method for strontium ranelate employed a detection wavelength of 321 nm and achieved an elution time of 4.4 minutes. This method demonstrated linearity in the range of 20-320 µg mL⁻¹ with a high correlation coefficient (R² = 0.99998). Recovery rates, tested from 40-120 µg mL⁻¹, were found to be between 96.1-102.1%. Intra-day and intermediate precision (RSDs) ranged from 1.0-1.4% and 1.2-1.4%, respectively. The LOD and LOQ were determined as 0.06 µg mL⁻¹ and 0.20 µg mL⁻¹, respectively nih.govscience.govresearchgate.netsrce.hr. This method was designed to be fast, cost-effective, reliable, and reproducible for routine analysis nih.govsrce.hr. Another RP-HPLC method with UV detection at 323 nm used a mobile phase of monobasic potassium phosphate buffer and methanol (B129727) (3:1 v/v) at a flow rate of 0.8 ml/min, showing linearity from 50-250 µg/ml (R² = 0.999) and recoveries from 97-102% researchgate.net.
Table 2: Summary of Chromatographic Method Parameters for Strontium Ranelate Analysis
| Method Type | Detection Wavelength (nm) | Elution Time (min) | Linearity Range (µg/mL) | R² | Recovery (%) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 321 | 4.4 | 20-320 | 0.99998 | 96.1-102.1 | 1.0-1.4 (intra), 1.2-1.4 (inter) | 0.06 | 0.20 | nih.govscience.govresearchgate.netsrce.hr |
| RP-HPLC | 323 | - | 50-250 | 0.999 | 97-102 | - | - | - | researchgate.net |
Electrophoretic Methods
Electrophoretic techniques, particularly Capillary Zone Electrophoresis (CZE), have been developed for the analysis of strontium ranelate, sometimes in conjunction with other compounds. CZE offers advantages in terms of speed, accuracy, and sensitivity for simultaneous determination of multiple components.
An optimized CZE method was developed for the simultaneous determination of strontium ranelate and aspartame (B1666099) in pharmaceutical formulations. The method utilized a borate (B1201080) buffer (50 mmol L⁻¹) at pH 9.4 as the background electrolyte (BGE), an applied potential of 30 kV, a temperature of 35 °C, and a hydrodynamic injection time of 10 seconds at a pressure of 50 mbar researchgate.net. This approach highlights the versatility of electrophoretic methods for complex sample analysis.
Micro-computed Tomography (μCT) for Bone Microarchitecture Analysis
Micro-computed tomography (μCT) is a powerful non-invasive technique used to quantitatively assess the three-dimensional microarchitecture of bone. It has been extensively employed to evaluate the effects of strontium ranelate on bone quality in both animal models and human biopsies.
Studies using μCT have consistently shown that strontium ranelate improves bone microarchitecture. In osteoporotic patients, μCT analysis of bone biopsies demonstrated improvements evidenced by an increase in trabecular number, a decrease in trabecular separation, a lower structure model index, and an increase in cortical thickness. These changes were associated with a shift in trabecular structure from a rod-like to a plate-like configuration oup.comnih.govclinmedjournals.org.
In animal models, strontium ranelate has been shown to prevent trabecular bone loss in ovariectomized rats and improve bone strength by influencing vertebral biomechanical degradation oup.commdpi.com. In a study on a bone defect model in rats, μCT analysis revealed that strontium ranelate administration significantly improved the microarchitecture of trabecular bone growing into the defect after 8 and 12 weeks of treatment, and accelerated the growth of cortical bone over the defect, with significant effects observed as early as 4 weeks nih.gov. In growing SWISS mice, administration of strontium ranelate led to an increase in the number and thickness of trabeculae and a decrease in trabecular separation, contributing to a significant increase in bone tissue percentage mdpi.com.
Table 3: Key μCT Findings on Strontium Ranelate's Effects on Bone Microarchitecture
| Model/Study Type | Key Microarchitectural Changes | Reference |
| Osteoporotic Patients (Bone Biopsies) | Increased trabecular number, decreased trabecular separation, lower structure model index, increased cortical thickness, shift from rod-to plate-like trabecular configuration. | oup.comnih.govclinmedjournals.org |
| Ovariectomized Rat Model | Prevention of trabecular bone loss, improved bone strength, accelerated bone defect filling (trabecular and cortical bone). | oup.commdpi.comnih.gov |
| Normal Adult Mice | Dose-dependent increase in trabecular bone volume, increased vertebral body mass, increased trabecular thickness and number, decreased trabecular separation. | oup.commdpi.comopenaccessjournals.com |
| Normal Rats | Increase in humeral shaft diameter (periosteal bone formation), increased trabecular thickness and number, decreased trabecular separation in axial and appendicular skeleton. | oup.com |
Histomorphometric Analysis in Animal Models
Histomorphometry provides quantitative data on bone remodeling and structure by analyzing stained bone sections. This technique has been crucial in understanding the cellular and tissue-level effects of strontium ranelate.
In ovariectomized rat models, histomorphometric analysis confirmed that strontium ranelate prevented trabecular bone loss. Treated animals showed a decrease in osteoclast surface and number, and bone volume was observed to be 30% greater than in untreated controls oup.com. This suggests an uncoupling effect, preventing increased bone resorption while maintaining high levels of bone formation oup.com. In normal adult mice, histomorphometry of vertebrae revealed that strontium ranelate increased trabecular bone volume dose-dependently oup.com.
Human bone samples from clinical studies (SOTI, TROPOS, STRATOS trials) also confirmed the beneficial effect of strontium ranelate on trabecular bone microarchitecture through histomorphometric analysis. Patients showed statistically significant improvements in parameters 1-5 years after treatment initiation, including an increase in the number of bone trabeculae, a reduction in the distance between trabeculae, and a reduction in the structural model index mdpi.commdpi.com. Studies in non-human primates (cynomolgus monkeys) observed a trend towards increased organic bone matrix volume without mineralization defects, with stable bone formation indices like mineral apposition rates and bone formation rates after 6 months of treatment openaccessjournals.com.
Gene Expression Analysis
Gene expression analysis, often performed using quantitative reverse transcription PCR (qRT-PCR), is vital for understanding the molecular mechanisms by which strontium ranelate influences bone cells. Strontium ranelate has been shown to modulate the expression of various genes critical for osteoblast and osteoclast activity.
A key finding is strontium ranelate's ability to increase the expression of osteoprotegerin (OPG) and decrease the expression of receptor activator of NF-κB ligand (RANKL) in human primary osteoblasts nih.govnih.govoup.comunibo.itrsc.org. This modulation of the OPG/RANKL ratio is crucial for rebalancing bone turnover in favor of bone formation nih.govoup.comunibo.it. Studies have shown that strontium ranelate increases OPG mRNA and protein levels while suppressing RANKL mRNA and protein expression nih.gov. This effect is, at least in part, mediated via activation of the calcium-sensing receptor (CaSR) nih.govoup.comunibo.itunlp.edu.ar.
Furthermore, strontium ranelate stimulates osteoblast differentiation by upregulating genes such as runt-related transcriptional factor 2 (RUNX2), alkaline phosphatase (ALP), and bone sialoprotein (BSP) nih.govunibo.itrsc.orgunlp.edu.arresearchgate.netijbs.com. In ovariectomized bone marrow mesenchymal stem cells (OVX-BMSCs), strontium ranelate can promote the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and upregulate the protein levels of vascular endothelial growth factor (VEGF) and stromal cell-derived factor 1 (SDF-1), which are vital for angiogenesis and cell migration ijbs.comeuropeanreview.org.
Table 4: Effects of Strontium Ranelate on Gene Expression in Bone Cells
| Gene/Protein | Effect of Strontium Ranelate | Cell Type/Context | Reference |
| OPG mRNA | Increased expression | Human primary osteoblasts, Murine rat calvaria cells | nih.govnih.govoup.comunibo.itrsc.org |
| RANKL mRNA | Decreased expression | Human primary osteoblasts, Murine rat calvaria cells | nih.govnih.govoup.comunibo.itrsc.org |
| RUNX2 | Upregulation | Osteoblasts, Bone marrow-derived stromal cells | unibo.itunlp.edu.arresearchgate.netijbs.com |
| ALP | Increased activity/expression | Osteoblasts, Murine osteoblastic cells | nih.govunlp.edu.arresearchgate.netijbs.com |
| BSP | Upregulation | Primary murine osteoblasts, Bone marrow-derived stromal cells | nih.govunibo.it |
| HIF-1α | Promoted expression | OVX-BMSCs (hypoxia environment) | ijbs.com |
| VEGF mRNA | Increased levels | Femoral head tissue (SIONFH rabbits) | europeanreview.org |
| TGF-β1 mRNA | Increased levels | Femoral head tissue (SIONFH rabbits) | europeanreview.org |
| BMP2 mRNA | Increased levels | Femoral head tissue (SIONFH rabbits) | europeanreview.org |
Immunoblot Analysis for Protein Expression
Immunoblot analysis, specifically Western blotting, is a crucial technique for detecting and quantifying specific proteins, providing insights into the downstream effects of gene expression changes and cellular signaling pathways.
Studies have used Western blot analysis to confirm the effects of strontium ranelate on protein expression. Consistent with gene expression findings, strontium ranelate has been shown to decrease receptor activator of NF-κB ligand (RANKL) protein expression and increase osteoprotegerin (OPG) protein levels in human osteoblasts nih.govresearchgate.net. This demonstrates the direct impact of strontium ranelate on the protein mediators of bone remodeling.
Furthermore, Western blot analysis has been employed to investigate the involvement of specific signaling pathways. For instance, in studies examining the effect of strontium ranelate on osteoclastogenesis, Western blot assays have been used to assess the expression of osteoclast marker proteins like Cathepsin K (CTSK), as well as proteins central to the NF-κB pathway (e.g., p-IKKα/β, IκBα, and p65) and autophagy-related proteins (e.g., Beclin-1, ATG5, LAMP2, LC3-I, LC3-II, p62) researchgate.net. In OVX-BMSCs, Western blot analysis confirmed that strontium ranelate could promote the expression of HIF-1α and upregulate protein levels of VEGF and SDF-1, which are crucial for angiogenesis ijbs.com.
Table 5: Key Protein Expression Changes Induced by Strontium Ranelate (Immunoblot Analysis)
| Protein | Effect of Strontium Ranelate | Cell Type/Context | Reference |
| OPG | Increased levels | Human osteoblasts | nih.govresearchgate.net |
| RANKL | Decreased levels | Human osteoblasts | nih.govresearchgate.net |
| CTSK | Decreased expression | Pre-osteoclasts | researchgate.net |
| p-IKKα/β | Regulated (context-dependent) | Pre-osteoclasts | researchgate.net |
| IκBα | Regulated (context-dependent) | Pre-osteoclasts | researchgate.net |
| p65 | Regulated (context-dependent) | Pre-osteoclasts | researchgate.net |
| Beclin-1 | Regulated (context-dependent) | Pre-osteoclasts, Rat femoral head | researchgate.net |
| ATG5 | Regulated (context-dependent) | Pre-osteoclasts, Rat femoral head | researchgate.net |
| LAMP2 | Regulated (context-dependent) | Pre-osteoclasts, Rat femoral head | researchgate.net |
| LC3-I/II | Regulated (context-dependent) | Pre-osteoclasts, Rat femoral head | researchgate.net |
| p62 | Regulated (context-dependent) | Pre-osteoclasts, Rat femoral head | researchgate.net |
| HIF-1α | Promoted expression | OVX-BMSCs (hypoxia environment) | ijbs.com |
| VEGF | Upregulated levels | OVX-BMSCs, Rat femoral head | ijbs.comeuropeanreview.org |
| SDF-1 | Upregulated levels | OVX-BMSCs | ijbs.com |
Theoretical and Conceptual Considerations
The Dual Action Paradigm in Bone Metabolism
Strontium ranelate is recognized for its unique dual mechanism of action on bone metabolism, distinguishing it from other treatments for osteoporosis. nbinno.com This dual action involves a simultaneous stimulation of bone formation and a reduction in bone resorption, which helps to rebalance (B12800153) bone turnover in favor of bone formation. wikipedia.orgdroracle.ai This uncoupling of bone remodeling processes is a central tenet of its therapeutic effect. nih.govnih.gov
The combination of these two actions—promoting bone formation and inhibiting bone resorption—results in a net gain in bone mass and an improvement in bone microarchitecture. researchgate.net Clinical trials have supported this dual-action paradigm by showing an increase in biochemical markers of bone formation, such as bone-specific alkaline phosphatase, alongside a decrease in markers of bone resorption, like C-terminal telopeptides of type I collagen (CTX). nih.gov
Table 1: Summary of Strontium Ranelate's Dual Action on Bone Cells
| Cell Type | Effect of Strontium Ranelate | Molecular Action | Reference |
|---|---|---|---|
| Osteoblasts | Stimulation | Increases replication, differentiation, and survival. Enhances collagen and non-collagen protein synthesis. | droracle.ainih.govpatsnap.com |
| Osteoclasts | Inhibition | Decreases differentiation and resorptive activity. Induces apoptosis. | nih.govresearchgate.netresearchgate.net |
Theoretical Framework of Rebalancing Bone Turnover toward Formation
The therapeutic efficacy of strontium ranelate is rooted in its ability to shift the balance of bone turnover towards a net increase in bone formation. In conditions like postmenopausal osteoporosis, bone remodeling becomes imbalanced, with resorption out-pacing formation, leading to bone loss and increased fracture risk. nih.gov Strontium ranelate theoretically corrects this imbalance through its dual-action mechanism.
The framework for this rebalancing involves several key cellular and molecular pathways. Strontium ranelate is believed to activate the calcium-sensing receptor (CaSR) on osteoblasts, which in turn stimulates their proliferation and differentiation. wikipedia.orgoup.com This leads to increased synthesis of bone matrix proteins, including type I collagen. oup.com
Simultaneously, strontium ranelate influences the RANKL/OPG signaling pathway, a critical regulator of osteoclastogenesis. It has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor that inhibits osteoclast formation, and decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL). patsnap.comoup.com This shift in the OPG/RANKL ratio effectively suppresses the differentiation and activity of osteoclasts, thereby reducing bone resorption. oup.com
Table 2: Impact of Strontium Ranelate on Bone Turnover Markers
| Bone Turnover Marker | Type | Effect of Strontium Ranelate | Implication | Reference |
|---|---|---|---|---|
| Bone-specific alkaline phosphatase (BSAP) | Formation | Increase | Increased osteoblast activity | nih.gov |
| C-terminal telopeptides of type I collagen (CTX) | Resorption | Decrease | Decreased osteoclast activity | nih.gov |
Unresolved Questions in the Definitive Mode of Action
Furthermore, while preclinical studies have robustly demonstrated an anabolic effect, the magnitude of this effect in humans has been a subject of debate. nih.gov Some clinical trials have shown more modest increases in bone formation markers than what might be expected from in vitro and animal studies. researchgate.net This discrepancy raises questions about the translation of preclinical findings to the clinical setting.
The exact molecular targets and signaling pathways downstream of the calcium-sensing receptor that are modulated by strontium ranelate are also not completely understood. While the OPG/RANKL axis is implicated, other potential pathways may also be involved in its cellular effects. oup.com
Future Research Directions in Strontium Ranelate Biology
Future research into the biology of strontium ranelate is likely to focus on several key areas to address the unresolved questions and further refine our understanding of its mechanism. Elucidating the long-term effects of strontium incorporation into the bone matrix on bone quality and mechanical properties will be a critical area of investigation. This could involve advanced imaging and biomechanical testing techniques.
Further studies are needed to clarify the clinical significance of the anabolic effect in humans. This may involve the use of more sensitive biomarkers of bone formation and advanced histomorphometric analysis of bone biopsies from treated patients.
Investigating the potential for synergistic effects when strontium ranelate is combined with other osteoporosis treatments could open up new therapeutic strategies. Additionally, exploring the effects of strontium ranelate on other cell types within the bone marrow microenvironment could reveal novel aspects of its biological activity.
Finally, comparative studies with newer bone-active agents, such as anti-sclerostin antibodies, could provide valuable insights into the relative efficacy and mechanisms of different bone-building strategies. nih.gov
Q & A
Q. What analytical validation parameters are critical for developing a robust HPLC method for strontium ranelate quantification?
A reverse-phase HPLC (RP-HPLC) method should be validated for linearity, accuracy, precision, selectivity, sensitivity (LOD/LOQ), and robustness. For linearity, ensure a range of 20–320 µg/mL with R² ≥ 0.9999. Accuracy (recovery 96–102%) and precision (intra-day RSD ≤1.4%) should be tested using spiked samples. Robustness can be assessed via experimental design (e.g., full factorial) to evaluate variables like mobile phase pH and column temperature .
Q. What clinical evidence supports strontium ranelate’s efficacy in reducing vertebral and non-vertebral fractures in postmenopausal osteoporosis?
Pooled data from phase III trials (SOTI and TROPOS) showed a 37% reduction in vertebral fractures (RR 0.63, 95% CI 0.56–0.71) and 14% reduction in non-vertebral fractures (RR 0.86, 95% CI 0.75–0.98) over three years with 2 g/day. Adjusted lumbar spine BMD increased by 5.44% (95% CI 3.41–7.46) after two years. These trials used strict inclusion criteria (T-score ≤-2.5 or prevalent fractures) and adjusted for strontium’s X-ray attenuation .
Q. How does strontium ranelate’s dual mechanism of action (bone formation stimulation and resorption inhibition) influence preclinical study design?
Preclinical models (e.g., ovariectomized rats) should measure biomarkers like osteocalcin (formation) and CTX-I (resorption). Dual-action effects require longitudinal studies (≥12 weeks) to observe BMD changes and histomorphometry to confirm osteoblast activation and osteoclast suppression. Note that strontium’s incorporation into hydroxyapatite may necessitate atomic absorption spectroscopy for bone Sr²⁺ quantification .
Q. Why must bone mineral density (BMD) measurements in strontium ranelate studies be adjusted, and what methods are used?
Strontium’s higher atomic number than calcium artificially inflates BMD readings by 8–10%. Correction methods include:
- Phantom calibration: Using hydroxyapatite phantoms with/without strontium during DXA scans.
- Mathematical adjustment: Applying a correction factor (e.g., reducing lumbar spine BMD by 50% of the observed increase). Unadjusted BMD data should still be reported for compliance monitoring .
Advanced Research Questions
Q. How can researchers design post-marketing safety studies to evaluate rare adverse events like DRESS syndrome or venous thromboembolism (VTE)?
Use case-only epidemiological designs (e.g., self-controlled case series) to minimize confounding. Leverage pharmacovigilance databases (e.g., FAERS, EudraVigilance) and apply disproportionality analysis (e.g., reporting odds ratios). Stratify by patient subgroups (e.g., renal impairment) and adjust for concomitant medications (e.g., anticoagulants) .
Q. How should contradictory data on non-vertebral fracture risk reduction be analyzed in systematic reviews?
Conduct meta-regression to explore heterogeneity sources:
- Population differences: Subgroup analyses by baseline fracture risk or age (e.g., ≥80 years).
- Dose-response: Higher doses (2 g/day) show clearer efficacy.
- Outcome definitions: Ensure consistent adjudication of non-vertebral fractures (e.g., excluding traumatic fractures). Use random-effects models to account for between-study variance .
Q. What methodological challenges arise when combining strontium ranelate with vitamin D analogs or anabolic agents in clinical trials?
Design issues include:
- Interaction effects: Use factorial designs to test synergism.
- Outcome selection: Prioritize composite endpoints (e.g., fracture risk + muscle function).
- Blinding difficulties: Strontium’s unique BMD effects may unblind observers, necessitating centralized radiology review. Small open-label studies (e.g., n=60) require validation in larger double-blind trials .
Q. What advanced statistical approaches are recommended to correct for strontium’s attenuation effects in BMD studies?
Employ mixed-effects models with strontium content as a covariate. Monte Carlo simulations can estimate attenuation bias. For longitudinal data, use time-stratified corrections based on serum strontium levels. Cross-calibration with neutron activation analysis provides ground-truth validation .
Q. How can in vitro models (e.g., MC3T3-E1 cells) elucidate strontium’s dual mechanism of action?
Use:
- Osteoblast differentiation assays: Alkaline phosphatase (ALP) and RUNX2 expression under Sr²⁺ exposure.
- Co-culture systems: Osteoblast-osteoclast co-cultures to measure RANKL/OPG ratios.
- Micro-CT: Quantify mineralization nodules with/without strontium. Compare results to bisphosphonate-treated controls .
Q. How can experimental design optimize robustness testing for strontium ranelate quantification methods?
Apply a Plackett-Burman or full factorial design to test ≥6 variables (e.g., flow rate, column age, detection wavelength). Use ANOVA to identify critical factors (p<0.05). For robustness, ensure %RSD ≤2% across all permutations. Include forced degradation studies (acid/alkaline hydrolysis, oxidation) to validate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
